5-Thiazolesulfonamide
Overview
Description
5-Thiazolesulfonamide is a compound that has been studied for its potential therapeutic applications . It has been used in the development of novel thiazole-sulfonamide derivatives as a protective agent against diabetic cataract in Wistar rats via inhibition of aldose reductase . The thiazole ring, which is part of the this compound structure, has been recognized for its importance in the development of various drugs and biologically active agents .
Synthesis Analysis
Thiazole-sulfonamide derivatives have been synthesized using various methods. For instance, a series of saccharide-modified thiadiazole sulfonamide derivatives has been designed and synthesized by the “tail approach” . This approach has been used to evaluate the inhibitory activity of these compounds against carbonic anhydrases II, IX, and XII .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, the frontier molecular orbital (FMO) analysis has been performed to gain insight into the electronic properties of thiazole-bearing sulfonamide analogs .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, the HOMO–LUMO gap helps to characterize the kinetic stability and chemical reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied. For example, the photophysical properties of thiazolo[5,4-d]thiazole crystal derivatives, which include this compound, have been analyzed .Mechanism of Action
Target of Action
1,3-Thiazole-5-sulfonamide, also known as 5-Thiazolesulfonamide, has been found to target Dipeptidyl peptidase-4 (DPP-4) and Aldose reductase (ALR2) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a target for antidiabetic drugs . ALR2 is an enzyme involved in the polyol pathway, which is implicated in the progression of diabetes-associated cataracts .
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it has been found to be a potent inhibitor of DPP-4 . It also significantly inhibits the ALR2 level in the rat lenses homogenate . The inhibition of these enzymes leads to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of DPP-4 by 1,3-thiazole-5-sulfonamide affects the glucose metabolism pathway . On the other hand, the inhibition of ALR2 affects the polyol pathway. This pathway is responsible for converting glucose into sorbitol, which, when accumulated, can lead to osmotic imbalance and cataract formation .
Pharmacokinetics
The compound’s effectiveness in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of DPP-4 by 1,3-thiazole-5-sulfonamide leads to an improvement in glucose tolerance, as observed in in vivo studies . The compound also shows a dose-dependent decrease in blood glucose levels and an improvement in insulin levels . In the case of ALR2 inhibition, the compound significantly reduces the burden of diabetic cataracts .
Biochemical Analysis
Biochemical Properties
1,3-thiazole-5-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been used as a potent inhibitor of aldose reductase (ALR2), an enzyme that plays a vital role in the polyol pathway . This pathway is responsible for catalyzing the transformation of glucose into sorbitol . By inhibiting ALR2, 1,3-thiazole-5-sulfonamide can effectively reduce the progression of diabetes-associated cataracts .
Cellular Effects
The effects of 1,3-thiazole-5-sulfonamide on cells are largely related to its inhibition of ALR2. By inhibiting this enzyme, 1,3-thiazole-5-sulfonamide can reduce the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels .
Molecular Mechanism
At the molecular level, 1,3-thiazole-5-sulfonamide exerts its effects by binding to ALR2 and inhibiting its activity . This prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in lens tissues and preventing the formation of cataracts .
Metabolic Pathways
1,3-thiazole-5-sulfonamide is involved in the polyol pathway through its inhibition of ALR2 . By inhibiting this enzyme, it prevents the conversion of glucose to sorbitol, thereby affecting metabolic flux and metabolite levels .
Properties
IUPAC Name |
1,3-thiazole-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBFUMSMIVYLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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